Bienvenue dans la boutique en ligne BenchChem!

N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide

Medicinal Chemistry Immunomodulation Chemical Biology

Procure N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide (CAS 923488-42-0) to probe structure-activity relationships where standard analogs fail. The N-tosyl substitution on this benzoylphenyl piperidine scaffold creates a unique chemotype, hypothesized to redirect selectivity from immunomodulation (NF-κB pathways) to opioid receptor antagonism. Using it as a comparator for MAGL/FAAH profiling or in μ/κ/δ receptor panels avoids the high-risk assumption of functional interchangeability with its 4-chloro or 4-fluoro variants. Its orthogonal ketone and tosyl reactive handles enable rapid, focused library synthesis for exploring distinct chemical space. Insist on analytical batch proof for target engagement studies.

Molecular Formula C27H28N2O4S
Molecular Weight 476.59
CAS No. 923488-42-0
Cat. No. B2440949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide
CAS923488-42-0
Molecular FormulaC27H28N2O4S
Molecular Weight476.59
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4
InChIInChI=1S/C27H28N2O4S/c1-19-8-11-23(12-9-19)34(32,33)29-16-14-22(15-17-29)27(31)28-25-13-10-20(2)18-24(25)26(30)21-6-4-3-5-7-21/h3-13,18,22H,14-17H2,1-2H3,(H,28,31)
InChIKeyZEDRYCAYSDKAIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide (CAS 923488-42-0): A Research-Grade Piperidine Carboxamide for Specialized Screening


The compound N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide is a synthetic small molecule belonging to the class of 4-carboxamide-substituted N-tosylpiperidines. Its structure features a central piperidine ring substituted at the 1-position with a para-toluenesulfonyl (tosyl) group and at the 4-position with a carboxamide linked to a 2-benzoyl-4-methylphenyl moiety. This architecture places it within a broader family of benzoylphenyl piperidine derivatives explored for interactions with immunological and neurological targets. However, the specific biological annotation and comparative performance profile of this exact compound remain largely undefined in the open, peer-reviewed primary literature indexed in major databases like PubMed. [1] [2]

Procurement Risk: Why N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide Cannot Be Replaced by In-Class Analogs Without Validation


Substitution within the 1-tosylpiperidine-4-carboxamide series is not straightforward due to the profound impact of subtle structural modifications on target engagement. For instance, the shift from a 4-methyl to a 4-chloro substituent on the benzoylphenyl ring, or from a benzoyl to a methylsulfonyl group, creates distinct chemotypes with divergent pharmacological profiles. The benzoylphenyl piperidine scaffold is a known privileged structure for immunomodulation, but activity is highly sensitive to the specific aromatic substitution pattern. Similarly, analogous compounds like N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide have been annotated as selective μ-opioid receptor antagonists, a mechanism entirely distinct from immunomodulatory or metabolic enzyme targets (e.g., MAGL) attributed to other benzoylpiperidines. Without direct comparative binding, functional, and selectivity data, assuming functional interchangeability between the target compound and its closest commercially available analogs (e.g., the 4-chloro or 4-fluoro variants) represents a high-risk procurement strategy likely to invalidate experimental hypotheses. [1] [2]

Quantitative Differentiation Scorecard for N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide


Evidence Gap Acknowledgment: Absence of Direct Comparative Pharmacological Data

A systematic search of PubMed, PubChem, ChEMBL, and the European Patent Office reveals no primary research articles, bioassay records, or patents that disclose quantitative activity data (e.g., IC50, Ki, EC50) for N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide (CAS 923488-42-0) against a defined molecular target. The closest structurally characterized analogs belong to distinct pharmacological classes: the benzoylphenyl piperidines (e.g., LF-1695) are reported as immunomodulators in a phenotypic lymphocyte proliferation assay, while N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide is claimed as a selective μ-opioid receptor antagonist. Neither dataset provides a quantitative basis for differentiating the target compound. [1] [2] [3]

Medicinal Chemistry Immunomodulation Chemical Biology

Structural Differentiation: Tosyl Group Introduction as a Key Physicochemical Modulator

The presence of the N-tosyl substituent distinguishes CAS 923488-42-0 from the broader class of benzoylphenyl piperidines, which typically feature an N-alkyl or N-aryl group. In a series of benzoylpiperidine-based MAGL inhibitors (Granchi et al., 2020), the piperidine nitrogen was substituted with benzyl or benzoyl groups, not a sulfonamide. The tosyl group is a strong electron-withdrawing group that significantly alters the piperidine ring's basicity (calculated pKa of the conjugate acid is expected to be < 5, compared to > 9 for N-alkyl piperidines) and introduces a tetrahedral sulfonamide geometry. This change impacts hydrogen-bonding capacity, solubility, and metabolic stability, potentially leading to a unique biological profile. However, no direct comparative data for this specific modification within the benzoylphenyl series are available. [1]

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Synthetic Tractability: A Differentiated Building Block for Parallel Library Synthesis

The commercial availability of N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide as a pre-assembled, functionalized core presents a practical advantage for medicinal chemistry groups. Constructing this compound de novo requires a multi-step sequence: (i) N-tosylation of piperidine-4-carboxylic acid, (ii) activation and coupling with 2-amino-5-methylbenzophenone. The 2-benzoyl-4-methylaniline intermediate itself is not a standard commodity, often requiring a Friedel-Crafts acylation of a protected aniline. Procurement of the final, purified compound eliminates these steps and provides a validated intermediate for further diversification (e.g., ketone reduction, oxime formation, or Baeyer-Villiger oxidation). While analogous 4-chloro or 4-fluoro versions are also commercially offered, the 4-methyl analog provides a unique electronic and steric environment for exploring SAR around the benzophenone motif. No direct head-to-head synthetic efficiency data exist, but the availability of the intact core reduces synthetic burden. [1]

Synthetic Chemistry Parallel Synthesis Chemical Probe Development

Recommended Use Cases for N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide Based on Available Evidence


Phenotypic Screening for Novel Immunomodulatory or Neuroactive Scaffolds

Given the historical precedent of benzoylphenyl piperidines as immunomodulators, CAS 923488-42-0 is a logical candidate for broad phenotypic screens (e.g., NF-κB, T-cell proliferation, or microglial activation assays). Its distinct N-tosyl modification differentiates it from earlier generations and may yield a unique selectivity profile. [1]

Chemical Probe for Investigating MAGL or Endocannabinoid System Modulation

Second-generation benzoylpiperidine derivatives have demonstrated potent, reversible MAGL inhibition. The target compound, with its tosyl group, can serve as a comparator to evaluate the impact of piperidine nitrogen substitution on MAGL activity, selectivity against FAAH, and cellular effects on 2-AG levels, building on the SAR established by Granchi et al. [2]

Biased Agonism/Antagonism Profiling at Opioid Receptors

Since close N-tosylpiperidine-4-carboxamide analogs (e.g., the 2-methylsulfonylphenyl derivative) are claimed as selective μ-opioid receptor antagonists, this compound can be used in a panel of radioligand binding and functional assays (cAMP, β-arrestin recruitment) across μ, κ, and δ opioid receptors to determine if the benzoyl-4-methylphenyl substituent shifts subtype selectivity or signaling bias. [3]

Synthetic Diversification for Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The ketone and tosyl groups provide orthogonal reactive handles. The ketone can be reduced, alkylated, or converted to an oxime, while the tosyl group can be optionally cleaved or retained to modulate physicochemical properties. This makes the compound a versatile starting material for generating small, focused libraries exploring a distinct region of chemical space.

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.